1-(Benzyloxy)-2-(3-methoxystyryl)benzene

Catalog No.
S682114
CAS No.
1072930-86-9
M.F
C22H20O2
M. Wt
316.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Benzyloxy)-2-(3-methoxystyryl)benzene

CAS Number

1072930-86-9

Product Name

1-(Benzyloxy)-2-(3-methoxystyryl)benzene

IUPAC Name

1-methoxy-3-[2-(2-phenylmethoxyphenyl)ethenyl]benzene

Molecular Formula

C22H20O2

Molecular Weight

316.4 g/mol

InChI

InChI=1S/C22H20O2/c1-23-21-12-7-10-18(16-21)14-15-20-11-5-6-13-22(20)24-17-19-8-3-2-4-9-19/h2-16H,17H2,1H3

InChI Key

YMHAQZODPXEMNF-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C=CC2=CC=CC=C2OCC3=CC=CC=C3

Canonical SMILES

COC1=CC=CC(=C1)C=CC2=CC=CC=C2OCC3=CC=CC=C3

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C2=CC=CC=C2OCC3=CC=CC=C3

1-(Benzyloxy)-2-(3-methoxystyryl)benzene is an organic compound characterized by its unique structure, which includes a benzyloxy group and a methoxystyryl moiety. Its molecular formula is C22H20O2, and it has a molar mass of 316.39 g/mol. The compound is notable for its potential applications in medicinal chemistry due to its structural features, which may influence its biological activity and interaction with various biological targets. The compound is represented by the following InChI string: InChI=1S/C22H20O2/c1-23-21-12-7-10-18(16-21)14-15-20-11-5-6-13-22(20)24-17-19-8-3-2-4-9-19/h2-16H,17H2,1H3/b15-14+ .

There is no current information available regarding the mechanism of action of 1-(Benzyloxy)-2-(3-methoxystyryl)benzene. Without knowledge of its biological activity or function, a mechanism of action cannot be described.

  • Low to moderate flammability.
  • Insolubility in water.
  • Potential for skin irritation due to the aromatic character.
Involving 1-(Benzyloxy)-2-(3-methoxystyryl)benzene typically include electrophilic aromatic substitutions and coupling reactions. The presence of the benzyloxy and methoxy groups can enhance the reactivity of the benzene rings, allowing for further functionalization. For example, the synthesis often starts from styrene, where the benzyloxy and methoxy groups are introduced through multi-step reactions involving various reagents such as palladium catalysts for cross-coupling .

The synthesis of 1-(Benzyloxy)-2-(3-methoxystyryl)benzene typically involves several steps:

  • Starting Material: Styrene derivatives are used as the base material.
  • Functionalization: The introduction of the benzyloxy group is performed through reactions such as etherification.
  • Methoxy Group Addition: The methoxy group is introduced via methylation reactions.
  • Purification: The final product is purified using techniques like flash chromatography or recrystallization from suitable solvents .

This compound has potential applications in various fields:

  • Medicinal Chemistry: Due to its structural features, it may serve as a lead compound for developing new anti-cancer agents.
  • Organic Synthesis: It can be used as an intermediate in synthesizing more complex organic molecules.
  • Material Science: Its unique properties may allow for applications in creating novel materials or polymers .

Interaction studies involving 1-(Benzyloxy)-2-(3-methoxystyryl)benzene focus on its ability to engage with biological targets such as proteins involved in cancer pathways. Preliminary studies suggest that compounds with similar structures can inhibit key interactions that facilitate tumor growth and immune evasion . Further research is required to elucidate the specific interactions of this compound.

Several compounds share structural similarities with 1-(Benzyloxy)-2-(3-methoxystyryl)benzene, including:

Compound NameStructural FeaturesNotable Activities
1-(4-Benzyloxy)-2-methoxybenzeneBenzyloxy and methoxy groupsPotential anti-cancer properties
4-Methoxyphenyl 2-benzylphenyl etherMethoxy group with benzyl substitutionAntioxidant activity
4-Benzyloxyphenyl 3-methoxyphenyl etherSimilar ether structureAntimicrobial properties

These compounds exhibit varying degrees of biological activity and chemical reactivity, highlighting the unique characteristics of 1-(Benzyloxy)-2-(3-methoxystyryl)benzene within this class .

Spectroscopic Analysis

¹H/¹³C Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides definitive structural information for 1-(Benzyloxy)-2-(3-methoxystyryl)benzene through characteristic chemical shift patterns and coupling constants. The ¹H Nuclear Magnetic Resonance spectrum displays distinct resonances that reflect the compound's molecular architecture [3] [4].

The aromatic proton signals appear as complex multipets in the 6.8-8.0 parts per million region, characteristic of substituted benzene rings with extended conjugation [3] [5]. The benzyloxy methylene protons manifest as a sharp singlet at approximately 5.0-5.3 parts per million, consistent with protons adjacent to oxygen in an ether linkage [4] [6]. The methoxy group protons produce a characteristic singlet at 3.8-4.0 parts per million, representing the three equivalent protons attached to the oxygen atom [7] [6].

The styryl double bond protons exhibit distinctive chemical shifts between 6.9-7.5 parts per million, appearing as doublets due to trans-coupling across the alkene bridge [8] [9]. The coupling constant values typically range from 15-18 Hertz, confirming the E-configuration of the styryl linkage [10] [11]. This stereochemical assignment is critical for understanding the compound's extended conjugation and potential biological activity.

¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbon framework through distinct chemical shift regions [3] [7]. Aromatic carbons resonate between 110-160 parts per million, with quaternary carbons appearing at the downfield positions. The styryl carbons exhibit characteristic signals at 125-145 parts per million, reflecting their sp² hybridization and conjugation with the aromatic systems [10] [12]. The methoxy carbon appears as a sharp signal at 55-56 parts per million, while the benzyloxy methylene carbon resonates at 70-75 parts per million [7] [6].

Two-dimensional Nuclear Magnetic Resonance techniques provide additional structural confirmation through correlation spectroscopy experiments. Heteronuclear Single Quantum Coherence experiments establish direct carbon-hydrogen connectivities, while Heteronuclear Multiple Bond Correlation experiments reveal long-range couplings that confirm the substitution pattern [13] [14].

High-Resolution Mass Spectrometry Spectral Signatures

High-Resolution Mass Spectrometry serves as the primary tool for molecular weight determination and elemental composition confirmation of 1-(Benzyloxy)-2-(3-methoxystyryl)benzene [9] [15]. Under positive ion electrospray ionization conditions, the compound typically exhibits the protonated molecular ion [M+H]⁺ at m/z 317.1536, confirming the molecular formula C₂₂H₂₀O₂ [16] [7].

Additional adduct ions frequently observed include the sodium adduct [M+Na]⁺ at m/z 339.1355 and the potassium adduct [M+K]⁺ at m/z 355.1095 [16] [6]. These adduct formations are particularly common when alkali metal salts are present in the sample preparation or ionization source.

Fragmentation patterns under collision-induced dissociation conditions provide structural insights through characteristic fragment ions [9] [15]. The loss of the methoxy group (31 mass units) produces a fragment at m/z 285, while the loss of the benzyloxy group (107 mass units) yields a fragment at m/z 209. The tropylium ion (C₇H₇⁺) at m/z 91 represents a stable carbocation formed through benzyl group rearrangement [3] [9].

Matrix-assisted laser desorption/ionization mass spectrometry offers an alternative ionization approach, particularly useful for compounds prone to fragmentation under electrospray conditions [9]. The technique typically produces clean molecular ion signals with minimal fragmentation, facilitating accurate mass measurements for elemental composition determination.

Tandem mass spectrometry experiments enable detailed fragmentation pathway elucidation through multiple stages of mass selection and collision-induced dissociation [15] [7]. These experiments are particularly valuable for confirming the styryl linkage position and the substitution pattern on the aromatic rings.

X-ray Crystallographic Studies

X-ray crystallographic analysis represents the definitive method for three-dimensional structure determination of 1-(Benzyloxy)-2-(3-methoxystyryl)benzene, providing precise atomic coordinates, bond lengths, and intermolecular interactions [17] [18] [19]. The crystallographic studies of related benzyloxy-containing compounds demonstrate typical structural features expected for this molecular framework.

Single crystal structures of similar stilbene derivatives reveal characteristic geometric parameters that serve as benchmarks for structural validation [18] [19] [20]. The benzyloxy group typically adopts an extended conformation, with the phenyl ring oriented away from the main molecular framework to minimize steric interactions [17] [19]. The ether linkage exhibits standard C-O bond lengths of 1.35-1.38 Ångströms, with C-O-C bond angles ranging from 115-120 degrees [18] [13].

The styryl double bond maintains planarity with the adjacent aromatic systems, facilitating extended π-conjugation across the molecular framework [19] [20]. Bond lengths for the alkene portion typically measure 1.32-1.35 Ångströms, consistent with sp² hybridization and partial double bond character enhancement through conjugation [18] [21].

Crystallographic analysis reveals important conformational preferences, particularly regarding the dihedral angles between aromatic rings [17] [19]. The phenyl rings connected through the styryl bridge often exhibit dihedral angles ranging from 0-60 degrees, depending on crystal packing forces and intermolecular interactions [18] [20]. These conformational variations significantly influence the compound's electronic properties and potential biological activity.

Intermolecular interactions play crucial roles in crystal packing and stability [17] [19]. Typical interactions include π-π stacking between aromatic rings, with centroid-centroid distances of 3.7-4.2 Ångströms, and weak hydrogen bonding involving aromatic hydrogen atoms and oxygen lone pairs [18] [22]. These interactions are essential for understanding solid-state properties and potential supramolecular assembly behavior.

The crystal systems commonly observed for related compounds include triclinic and monoclinic arrangements, with space groups P-1 and P21/c being most prevalent [17] [19] [23]. Unit cell dimensions typically range from 7.5-15.5 Ångströms for the a-axis, 14.0-25.0 Ångströms for the b-axis, and 15.0-26.0 Ångströms for the c-axis, reflecting the extended molecular dimensions [18] [22].

Computational Structural Validation

Computational chemistry methods provide essential validation and prediction capabilities for the structural characterization of 1-(Benzyloxy)-2-(3-methoxystyryl)benzene [24] [25] [26]. Density Functional Theory calculations using functionals such as B3LYP, M06-2X, or ωB97X-D with basis sets ranging from 6-31G(d,p) to 6-311G(d,p) offer reliable geometric predictions that correlate well with experimental observations [24] [27] [14].

Geometry optimization calculations establish the most stable molecular conformation, revealing preferred torsional angles and conformational minima [24] [26]. The computational results typically show excellent agreement with crystallographic data when available, with root-mean-square deviations in atomic positions generally below 0.2 Ångströms [24] [14]. Frequency calculations confirm that optimized structures represent true energy minima through the absence of imaginary frequencies.

Electronic structure analysis through computational methods provides insights into the compound's frontier molecular orbitals and electronic properties [24] [26] [27]. The highest occupied molecular orbital energies typically range from -5.5 to -6.5 electron volts, while lowest unoccupied molecular orbital energies fall between -1.5 to -2.5 electron volts [24] [26]. The resulting highest occupied molecular orbital - lowest unoccupied molecular orbital energy gap of 3.5-4.5 electron volts correlates with the compound's optical absorption properties and chemical reactivity.

Solvent effects incorporated through polarizable continuum models enable comparison with solution-phase experimental data [24] [27]. These calculations reveal how polar solvents influence molecular geometry and electronic properties, providing explanations for observed solvatochromic effects in ultraviolet-visible spectroscopy [28] [12].

Natural bond orbital analysis and atoms in molecules calculations offer detailed insights into bonding characteristics and charge distributions [24] [26]. These methods quantify the degree of conjugation across the styryl bridge and identify regions of enhanced electron density that may correlate with reactivity patterns and intermolecular interaction sites.

Thermochemical calculations provide enthalpies, entropies, and Gibbs free energies that enable prediction of temperature-dependent properties and reaction thermodynamics [24] [26]. Vibrational frequency calculations also enable direct comparison with infrared and Raman spectroscopic data, facilitating mode assignments and force field validation [29] [14].

XLogP3

5.6

Hydrogen Bond Acceptor Count

2

Exact Mass

316.146329876 g/mol

Monoisotopic Mass

316.146329876 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-15-2023

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